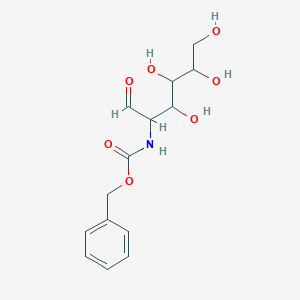

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzyl carbamate compounds often involves complex organic reactions that enable the introduction of the carbamate functional group into the desired molecular framework. For instance, an enantioselective synthesis method for a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, utilizing iodolactamization as a key step (Campbell et al., 2009). This method highlights the intricate approaches required to synthesize specific carbamate derivatives with precise stereochemistry.

Molecular Structure Analysis

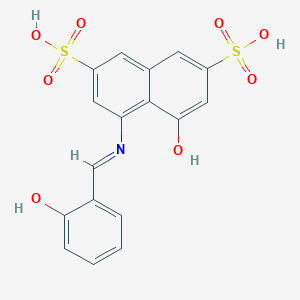

The molecular structure of benzyl carbamates and their derivatives can be characterized using various spectroscopic techniques. For example, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, along with HOMO–LUMO, NBO, NLO, and MEP analysis, have been employed to understand the electronic and structural properties of similar compounds, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate (Rao et al., 2016). These techniques provide insights into the electronic structure, vibrational modes, and potential reactivity of the compounds.

Chemical Reactions and Properties

Carbamate compounds undergo various chemical reactions, including oxidative photochemical cyclization, which is a method to synthesize benzo[a]carbazoles from related carbamate derivatives (Li et al., 2015). These reactions highlight the versatility of carbamate compounds in synthetic organic chemistry, enabling the construction of complex and biologically relevant structures.

科学的研究の応用

Catalytic Applications

- Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the utility of carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of piperidines and oxygen heterocycles with high exo-selectivity. This method tolerates substitution at the alkyl and allenyl carbon atoms, proving effective for synthesizing complex organic structures with high yield (Zhang et al., 2006).

Synthetic Chemistry

- Synthesis of Phosphonates : The Mannich-type condensation involving benzyl carbamate, aldehydes, and chlorophosphite has been widely utilized for synthesizing arylmethylphosphonic derivatives, showcasing the compound's role in creating phosphorus-containing organic molecules (Cai et al., 2007).

- Sulfonamide-Based Carbamates : A series of benzyl carbamate derivatives was synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in developing treatments for diseases like Alzheimer's (Magar et al., 2021).

特性

IUPAC Name |

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXPSFVNAPWXDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937251 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |

CAS RN |

16684-31-4 |

Source

|

| Record name | N-Carbobenzoxy-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)